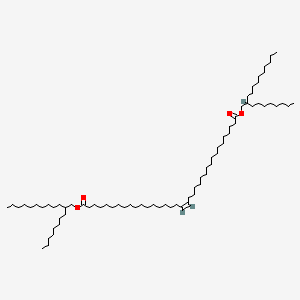

Dioctyldodecyl dimer dilinoleate

Description

Properties

CAS No. |

129423-60-5 |

|---|---|

Molecular Formula |

C76H148O4 |

Molecular Weight |

1126.016 |

IUPAC Name |

bis(2-octyldodecyl) (Z)-hexatriacont-18-enedioate |

InChI |

InChI=1S/C76H148O4/c1-5-9-13-17-21-49-55-61-67-73(65-59-53-19-15-11-7-3)71-79-75(77)69-63-57-51-47-45-43-41-39-37-35-33-31-29-27-25-23-24-26-28-30-32-34-36-38-40-42-44-46-48-52-58-64-70-76(78)80-72-74(66-60-54-20-16-12-8-4)68-62-56-50-22-18-14-10-6-2/h23-24,73-74H,5-22,25-72H2,1-4H3/b24-23- |

InChI Key |

IHURUMZMADFAGS-VHXPQNKSSA-N |

SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |

Synonyms |

DIOCTYLDODECYL DIMER DILINOLEATE |

Origin of Product |

United States |

Chemical Reactivity and Stability Under Non Biological Conditions

Hydrolytic Stability in Varying Solvent Systems

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of Dioctyldodecyl Dimer Dilinoleate, the susceptible bonds are the two ester linkages. The general reaction involves the breakdown of the ester into its constituent dimer dilinoleic acid and 2-octyldodecanol. klueber.comlubesngreases.com

However, the structure of this compound confers significant hydrolytic stability. The large, branched 2-octyldodecyl (a type of Guerbet alcohol) and dimer dilinoleate moieties create substantial steric hindrance around the ester bonds. klueber.comlubesngreases.comresearchgate.net This steric bulk physically obstructs the approach of water molecules and catalysts (like hydronium or hydroxide (B78521) ions), thereby slowing the rate of hydrolysis compared to simpler, linear esters. lubesngreases.comresearchgate.net Such sterically hindered esters are known to exhibit very good hydrolytic stability, even in the presence of small amounts of water over long periods. klueber.com

The rate of ester hydrolysis is highly dependent on the pH of the system. The reaction can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis : Under acidic conditions (pH < 7), the reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. While this mechanism is relevant, the reaction rate for sterically hindered esters is generally slow in moderately acidic environments. researchgate.netaston-chemicals.com

Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions (pH > 7), hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion (OH-) on the carbonyl carbon. This process is typically faster and irreversible compared to acid-catalyzed hydrolysis because the final step forms a carboxylate salt, which is not reactive towards the alcohol. researchgate.netchemrxiv.org

For this compound, while specific kinetic data is not publicly available, the general principles of ester hydrolysis apply. The rate of hydrolysis would be at its minimum in the neutral pH range (approximately 6-8) and would increase significantly in strongly acidic (pH < 4) or, more dramatically, in strongly alkaline (pH > 10) conditions. aston-chemicals.com

Table 1: Conceptual pH-Dependent Hydrolysis Rate of this compound This table illustrates the expected qualitative effect of pH on the rate of hydrolysis based on general chemical principles for sterically hindered esters.

| pH Range | Dominant Mechanism | Expected Relative Rate of Hydrolysis | Key Factors |

|---|---|---|---|

| 1-3 | Acid-Catalyzed | Moderate | Rate increases with H+ concentration, but is tempered by steric hindrance. |

| 4-6 | Minimal | Very Low | Approaching the pH of minimum reactivity for most esters. |

| 7 | Neutral | Lowest | Uncatalyzed hydrolysis is extremely slow. |

| 8-10 | Base-Catalyzed | Low to Moderate | Rate begins to increase with OH- concentration. |

Temperature is a critical factor influencing the rate of ester hydrolysis. According to chemical kinetics, an increase in temperature provides the necessary activation energy for the reaction to proceed, thus increasing the rate of bond cleavage. researchgate.net This effect is observed across all pH levels. For large esters, thermal stability can decrease significantly as temperatures rise. researchgate.net Studies on other large esters show that higher temperatures (e.g., >70°C) can accelerate degradation, even in neutral water. researchgate.net For this compound, a significant increase in temperature would be expected to substantially accelerate hydrolysis, with the effect being most pronounced under strongly acidic or alkaline conditions where a catalyst is already present.

Table 2: Conceptual Temperature Effect on Hydrolysis Rate of this compound This table illustrates the expected qualitative effect of temperature on hydrolysis rate.

| Temperature Range | Expected Relative Rate of Hydrolysis | Notes |

|---|---|---|

| < 25°C (Ambient) | Very Low | Hydrolysis is generally negligible under neutral pH. |

| 25°C - 50°C | Low | The rate increases but remains slow, especially in neutral pH. |

| 50°C - 100°C | Moderate to High | The rate of hydrolysis becomes significant, especially at pH extremes. researchgate.netresearchgate.net |

Oxidative Degradation Pathways

The oxidative stability of this compound is primarily determined by the dimer dilinoleate moiety, which contains residual carbon-carbon double bonds from its precursor, linoleic acid. nih.govcosmileeurope.eu These unsaturated sites are susceptible to oxidation, particularly autoxidation. The saturated, branched Guerbet alcohol portion (dioctyldodecanol) is highly resistant to oxidation. windows.netcore.ac.uk

Autoxidation is a free-radical chain reaction that occurs in the presence of oxygen. nih.gov The mechanism proceeds in three main stages:

Initiation : This stage involves the formation of an initial lipid radical. It can be triggered by initiators like heat, light, or trace metals, which cause the abstraction of a hydrogen atom from a carbon adjacent to a double bond (an allylic hydrogen). researchgate.net The bis-allylic hydrogens in the linoleate (B1235992) structure are particularly susceptible to abstraction. nih.govmdpi.com

Propagation : The lipid radical (L•) reacts very rapidly with molecular oxygen (O2) to form a peroxyl radical (LOO•). nih.govnih.gov This highly reactive peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid chain, creating a new lipid radical (L•) and a lipid hydroperoxide (LOOH). nih.gov This creates a self-propagating chain reaction.

Termination : The chain reaction is terminated when two radical species react with each other to form stable, non-radical products.

The primary products of this process are hydroperoxides. nih.gov These are relatively unstable and can decompose into a complex mixture of secondary oxidation products, including aldehydes and ketones, which can affect the properties of the material. nih.govmdpi.com

To prevent or slow oxidative degradation, antioxidants are often incorporated into matrices containing unsaturated esters. cirad.fr These molecules work by interrupting the free-radical chain reaction. The most common mechanism is hydrogen donation, where the antioxidant (A-H) donates a hydrogen atom to a peroxyl radical (LOO•), neutralizing it and forming a stable lipid hydroperoxide (LOOH) and an antioxidant radical (A•). nih.govcirad.fr

The resulting antioxidant radical is much more stable and less reactive than the peroxyl radical, effectively breaking the propagation cycle. The efficacy of an antioxidant depends on its reactivity towards peroxyl radicals and its concentration at the site of oxidation. mdpi.com

Table 3: Common Antioxidants and Their Efficacy in Lipid-Based Matrices

| Antioxidant | Type | Mechanism of Action | Relative Efficacy |

|---|---|---|---|

| Tocopherols (Vitamin E) | Natural, Phenolic | Chain-breaking via H-atom donation to peroxyl radicals. nih.govcirad.fr | High. Very common in cosmetic and food applications. acs.org |

| Butylated Hydroxytoluene (BHT) | Synthetic, Phenolic | Chain-breaking via H-atom donation. acs.org | High. Widely used due to its effectiveness and low cost. |

| Ascorbyl Palmitate | Synthetic (Vitamin C derivative) | Chain-breaking and can regenerate primary antioxidants like Vitamin E. | Moderate to High. Often used in synergy with tocopherols. |

| Rosemary Extract | Natural, Phenolic | Contains compounds like carnosic acid that are potent H-atom donors. | Good. A popular "natural" alternative to synthetic antioxidants. |

Thermal Degradation and Pyrolysis Products

When subjected to high temperatures in the absence of oxygen (pyrolysis), large ester molecules like this compound will decompose. The thermal stability of Guerbet esters is generally high, with decomposition temperatures often exceeding 300°C. researchgate.net

The primary thermal degradation pathway for esters is often a non-radical, intramolecular elimination reaction (pyrolysis) that proceeds through a six-membered cyclic transition state. For an ester, this typically results in the formation of a carboxylic acid and an alkene.

For this compound, the expected primary pyrolysis products would be:

Dimer Dilinoleic Acid

2-octyldec-1-ene and isomers (from the C20 Guerbet alcohol portion)

At very high temperatures, further fragmentation and radical reactions can occur, leading to a complex mixture of smaller hydrocarbons (alkanes, alkenes), carbon monoxide, and carbon dioxide. researchgate.net The exact composition of pyrolysis products depends heavily on factors like the final temperature, heating rate, and presence of any catalysts. researchgate.netmdpi.com

Table 4: Potential Thermal Degradation and Pyrolysis Products of this compound

| Temperature Range | Primary Degradation Process | Major Expected Products |

|---|---|---|

| 250°C - 350°C | Initial Thermal Decomposition / Pyrolysis | Dimer Dilinoleic Acid, 2-octyldec-1-ene (and isomers). researchgate.net |

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Studies on similar long-chain esters indicate that these compounds are typically stable up to temperatures around 200°C. Beyond this temperature, thermal decomposition begins. The decomposition of such esters often proceeds in one or two main stages, depending on the atmosphere (inert or oxidative). Under an inert atmosphere, a single major decomposition step is common, involving the cleavage of the ester bonds and fragmentation of the long alkyl chains. In an oxidative environment, the decomposition is more complex and may occur in multiple stages at different temperatures, involving oxidation of the hydrocarbon chains.

For dimer acid-based esters, the bulky and complex structure of the dimer acid moiety influences the thermal degradation pathway. The decomposition is expected to involve a combination of ester bond scission and fragmentation of the C36 dimer acid backbone.

Table 1: Expected Thermal Decomposition Characteristics of this compound based on Analogous Compounds

| Parameter | Expected Behavior |

| Initial Decomposition Temperature | Likely above 200°C |

| Decomposition Stages (Inert) | Primarily a single stage |

| Decomposition Stages (Oxidative) | Multiple stages |

| Primary Decomposition Mechanism | Ester bond cleavage and hydrocarbon chain fragmentation |

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to characterize non-volatile, high molecular weight compounds like this compound. Although specific Py-GC/MS studies on this compound are not prevalent, the general principles of pyrolysis of large esters and hydrocarbons allow for a predictive understanding of its fragmentation pattern.

Upon pyrolysis, the high thermal energy will cause the molecule to break down into smaller, more volatile fragments. The primary fragmentation would be expected to occur at the ester linkages, leading to the formation of alkenes and carboxylic acids or their derivatives. Further fragmentation of the long octyldodecyl and dimer dilinoleate chains would produce a complex mixture of smaller hydrocarbons, including alkanes, alkenes, and dienes.

The resulting pyrogram would likely show a series of peaks corresponding to these various degradation products. The mass spectra of these peaks would be instrumental in identifying the specific fragments, thereby providing a "fingerprint" of the original molecule. This technique is invaluable for identifying the presence of such large ester compounds in complex matrices.

Photochemical Reactivity and Light Stability

The interaction of this compound with light is another critical factor in determining its stability and potential applications, particularly in contexts where it may be exposed to sunlight.

Photosensitized Reactions

While stable to direct UV degradation, the unsaturated nature of the dilinoleic acid portion of this compound makes it susceptible to photosensitized reactions. These reactions are initiated by other molecules, known as photosensitizers, which absorb light energy and then transfer it to the target molecule or to molecular oxygen.

There are two main types of photosensitized oxidation reactions:

Type I Reactions: The excited photosensitizer directly reacts with the substrate (in this case, the unsaturated fatty acid ester) to produce radicals through hydrogen or electron transfer. These lipid radicals can then react with ground-state oxygen to form lipid hydroperoxides.

Type II Reactions: The excited photosensitizer transfers its energy to ground-state molecular oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂). Singlet oxygen can then directly attack the double bonds of the unsaturated fatty acid ester via an ene reaction to form allylic hydroperoxides. researchgate.net

The presence of unsaturation in the dimer dilinoleate moiety provides sites for attack by singlet oxygen. Studies on the photosensitized oxidation of unsaturated fatty acid methyl esters have shown that this process leads to the formation of a mixture of isomeric hydroperoxides. oup.comtum.de Therefore, in the presence of a photosensitizer (such as certain dyes, pigments, or metal ions) and light, this compound could undergo oxidation, leading to changes in its chemical structure and properties.

Interactions with Material Systems and Industrial Applications

Rheological Modifier in Non-Biological Fluids and Materials

As a rheological modifier, dioctyldodecyl dimer dilinoleate influences the flow and deformation characteristics of fluids and materials. Its large molecular size and branched structure are key to its function in controlling viscosity and providing stability to various formulations.

Viscosity Modification in Polymer Solutions

The effectiveness of this compound as a viscosity modifier is dependent on its concentration in the polymer solution. The following interactive table illustrates the typical effect of increasing concentrations of a high molecular weight dimer dilinoleate ester on the viscosity of a polymer solution.

Note: The data in this table is illustrative and representative of the expected performance of high molecular weight dimer dilinoleate esters in a polymer solution. Specific values for this compound may vary based on the specific polymer, solvent, and temperature.

| Concentration of this compound (% w/w) | Viscosity (cP) at 25°C |

|---|---|

| 1 | 150 |

| 2 | 350 |

| 5 | 1200 |

| 10 | 4500 |

Lubricant Properties in Industrial Systems (Non-Biomedical)

The ester nature and long hydrocarbon chains of this compound contribute to its excellent lubricating properties. Dimer acid esters are utilized as lubricant additives to enhance the performance of engine oils, greases, and various industrial lubricants. riddhisiddhichemicals.com They are known to improve lubricity, reduce friction, and provide resistance to oxidation. riddhisiddhichemicals.com The branched structure and high molecular weight of this compound allow it to form a persistent, protective film on metal surfaces, which is crucial for reducing wear and tear in industrial machinery.

Research on dimer acid esters has shown their potential as biolubricants, particularly for applications at low temperatures, due to their high viscosity index and excellent cold flow properties. The performance of these esters as lubricant base stocks has been evaluated for kinematic viscosity, viscosity index, and oxidative stability, demonstrating their suitability for demanding industrial applications.

Role as a Plasticizer in Polymer Science

This compound can act as a plasticizer for various polymers, most notably polyvinyl chloride (PVC). Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between the polymer chains. The large, non-volatile nature of this compound makes it a durable and effective plasticizer.

Esters of dimer acids have been investigated as bio-based plasticizers for PVC and other polymers. nih.gov These studies indicate that the compatibility and plasticizing efficiency of dimer acid esters are influenced by their chemical structure. The long alkyl chains and the dicarboxylic nature of the dimer acid backbone allow the molecule to effectively separate polymer chains, thereby increasing flexibility and lowering the glass transition temperature of the polymer. The use of dimer acid esters as plasticizers is a subject of ongoing research, with a focus on developing environmentally friendly alternatives to traditional phthalate (B1215562) plasticizers. nih.gov

Interface Chemistry and Surfactant Properties in Emulsion Systems (Non-Biological)

With its amphiphilic characteristics, stemming from the polar ester groups and the nonpolar hydrocarbon chains, this compound exhibits surface-active properties that are relevant in the formation and stabilization of emulsions.

Emulsification Mechanism in Oil-in-Water and Water-in-Oil Systems

In emulsion systems, this compound can act as an emulsifier, facilitating the dispersion of one immiscible liquid into another. In oil-in-water (O/W) emulsions, the polar ester groups will orient towards the water phase, while the long, nonpolar alkyl chains will extend into the oil phase. This creates a stabilizing interfacial film around the oil droplets, preventing them from coalescing. Conversely, in water-in-oil (W/O) emulsions, the molecule will orient itself to stabilize water droplets within the oil continuous phase.

The large and bulky nature of the this compound molecule contributes to steric stabilization, where the sheer physical size of the molecule at the interface prevents droplets from approaching each other closely enough to merge. This mechanism is particularly effective in creating stable, long-lasting emulsions in various industrial products. The emulsification process is influenced by factors such as the concentration of the emulsifier, the oil-to-water ratio, and the energy input during mixing.

Interfacial Tension Reduction Capabilities

A key aspect of the emulsification process is the reduction of interfacial tension between the oil and water phases. Surfactants lower this tension, which reduces the energy required to create the large interfacial area of an emulsion. This compound, by adsorbing at the oil-water interface, disrupts the cohesive forces between the molecules of each phase, leading to a decrease in interfacial tension.

The extent of interfacial tension reduction is dependent on the concentration of the surfactant up to its critical micelle concentration (CMC). The following interactive table provides an illustrative representation of how a high molecular weight ester like this compound might reduce the interfacial tension between a hydrocarbon oil and water.

Note: This data is illustrative and represents the expected behavior of a large ester molecule at an oil-water interface. The actual values for this compound can vary depending on the specific oil, water purity, and temperature.

| Concentration of this compound (mol/L) | Interfacial Tension (mN/m) |

|---|---|

| 0 (Pure Interface) | 50.0 |

| 1 x 10-5 | 42.5 |

| 5 x 10-5 | 35.0 |

| 1 x 10-4 | 30.0 |

| 5 x 10-4 | 28.0 |

Application as a Component in Specialty Coatings and Inks

This compound, a complex ester of dimerized linoleic acid and 2-octyldodecanol, is a compound primarily recognized for its utility in the cosmetics and personal care industries. While direct, extensive research on its specific application in industrial specialty coatings and inks is not widely documented in publicly available literature, the known functionalities of the broader class of dimer acid esters provide a strong basis for exploring its potential in these sectors. cir-safety.org Dimer acids and their derivatives are known to be employed in the formulation of coatings, surfactants, lubricants, and printing inks. atamanchemicals.com

The performance of this compound in these potential applications can be inferred from the established benefits of dimer acid esters, which include enhanced flexibility, adhesion, and pigment dispersion. These properties are critical in the formulation of high-performance specialty coatings and inks.

Film-Forming Properties and Coating Integrity

In coating formulations, the ability to form a continuous and durable film is paramount. Dimer acid esters, due to their high molecular weight and complex structure, can contribute significantly to film integrity. The long, branched chains of this compound can intertwine, creating a robust and flexible film. This flexibility is particularly advantageous in coatings for substrates that are subject to bending or thermal expansion and contraction, as it helps to prevent cracking and delamination.

The film-forming capabilities of related dimer dilinoleate copolymers are recognized for producing a continuous film on various surfaces. cosmileeurope.eu This characteristic is crucial for protective coatings, where the primary function is to shield the underlying material from environmental factors such as moisture and chemical exposure.

| Property | Anticipated Effect of this compound | Benefit in Specialty Coatings |

|---|---|---|

| Flexibility | High | Prevents cracking on flexible substrates |

| Adhesion | Good | Enhances bonding to both polar and non-polar surfaces |

| Water Resistance | High | Improves protection against moisture ingress |

| Hardness | Moderate | Contributes to a durable yet non-brittle film |

Pigment Dispersion and Ink Formulation

The effective dispersion of pigments is a critical factor in the quality and performance of both coatings and inks. lubrizol.comresearchgate.netcore.ac.ukgoogle.com Poor pigment dispersion can lead to issues such as color inconsistency, reduced gloss, and poor stability. This compound, with its ester functionalities and long hydrocarbon chains, is anticipated to act as an effective pigment wetting and dispersing agent. lesielle.com

The molecule's structure allows it to adsorb onto the surface of pigment particles, with the long, soluble tails extending into the binder or solvent system. This creates a steric barrier that prevents the pigment particles from agglomerating, leading to a stable and uniform dispersion. lubrizol.com In the context of printing inks, particularly for applications like ink-jet printing, maintaining a fine and stable pigment dispersion is essential to prevent nozzle clogging and ensure consistent color output. google.commdpi.com

| Parameter | Expected Performance with this compound | Advantage in Ink Formulations |

|---|---|---|

| Pigment Wetting | Excellent | Facilitates the initial incorporation of pigment into the vehicle |

| Dispersion Stability | High | Prevents flocculation and settling of pigments over time |

| Color Development | Improved | Leads to higher color strength and vibrancy |

| Viscosity Control | Potential for reduction | Can improve flow properties and printability |

Research Findings on Related Dimer Acid Derivatives

While specific research on this compound in industrial coatings and inks is limited, studies on related dimer acid-based materials provide valuable insights. For instance, polyamides derived from dimer acids have been successfully utilized in thermographic inks, demonstrating their suitability for specialized printing applications. google.com Furthermore, ester-terminated oligo(ester/amides) based on dimer acids have been developed for ink-jet printing compositions, highlighting the versatility of this class of compounds in advanced ink formulations. google.com

Research has also shown that dimer acid-based polyamides are used in coatings and printing inks due to their excellent adhesion to a variety of surfaces and their ability to impart flexibility. mdpi.com Fatty acid dimers are recognized as important raw materials for the development of paints, coatings, and inks. ijacskros.com The synthesis of various esters from dimer acids has been explored for applications such as bio-lubricants, which share some performance requirements with components of coating and ink formulations, such as thermal stability and viscosity characteristics. sare.org

The collective findings on dimer acid derivatives strongly suggest that this compound possesses a favorable combination of properties for use as a high-performance additive in specialty coatings and inks. Further research and formulation-specific testing would be necessary to fully elucidate its benefits and optimize its use in these industrial applications.

Environmental Chemistry and Fate

Biodegradation in Environmental Compartments

Biodegradation is a primary pathway for the environmental breakdown of large organic molecules like Dioctyldodecyl Dimer Dilinoleate. This process involves the metabolic action of microorganisms and their enzymes.

Microorganisms capable of degrading long-chain fatty acids and esters are ubiquitous in the environment. asm.orgoup.com The degradation process for complex esters typically begins with extracellular enzymes that break the molecule into smaller, more bioavailable components. nih.gov In the case of this compound, this would result in the formation of Octyldodecanol and Dimer Dilinoleic Acid. These breakdown products would then be further metabolized by microbial communities. nih.govcosmeticsinfo.org However, due to the compound's large size and complex structure, this degradation process is expected to be slower compared to simpler, smaller esters. nih.gov Long-chain aliphatic compounds are known to exhibit greater resistance to breakdown in soil environments. mdpi.com

Table 1: Expected Initial Microbial Degradation Products

| Initial Compound | Enzyme Action | Primary Products |

|---|

The enzymatic breakdown of this compound is initiated by hydrolase enzymes, specifically esterases and lipases, which catalyze the cleavage of ester bonds. These enzymes are commonly produced by a vast array of microorganisms to metabolize fats and oils.

Once the initial hydrolysis occurs, the resulting Dimer Dilinoleic Acid and Octyldodecanol are subject to further enzymatic degradation. Long-chain fatty acids like Dimer Dilinoleic Acid are typically catabolized through the β-oxidation pathway within microbial cells. This process sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. The degradation of the long-chain alcohol, Octyldodecanol, would likely proceed via oxidation to the corresponding fatty acid, followed by β-oxidation. While plant-derived enzymes like peroxidases and laccases have been studied for the degradation of other complex organic pollutants, their specific action on this compound is not documented. ijplantenviro.com

Table 2: Key Enzyme Classes in the Biodegradation of Large Esters

| Enzyme Class | Function | Relevance to this compound |

|---|---|---|

| Hydrolases (Esterases/Lipases) | Cleavage of ester bonds | Primary enzymes responsible for the initial breakdown of the parent molecule. |

| Oxidoreductases | Catalyze oxidation-reduction reactions | Involved in the subsequent degradation of the alcohol and fatty acid components. |

Sorption and Transport in Environmental Matrices

The movement and distribution of this compound in the environment are largely controlled by its tendency to sorb (adhere) to solid phases like soil, sediment, and sludge. This behavior is a direct result of its chemical properties.

The compound is highly lipophilic ("fat-loving") and hydrophobic ("water-fearing"), as indicated by a very high estimated octanol-water partition coefficient (log P). For a similar compound, Diisopropyl Dimer Dilinoleate, the log P was estimated to be 17.7, which suggests a very strong preference for oily or organic phases over water. nih.govresearchgate.net

Due to this strong lipophilicity and low water solubility, if released into the environment, this compound is expected to rapidly partition from the water column and adsorb strongly to soil organic matter and sediment. This strong sorption significantly reduces its mobility, meaning it is unlikely to leach through soil to contaminate groundwater or be transported long distances in surface water. Its environmental transport is more likely to occur through the movement of soil particles to which it is attached.

Table 5: Physicochemical Properties and Environmental Transport

| Property | Value/Characteristic | Implication for Sorption and Transport |

|---|---|---|

| Water Solubility | Insoluble nih.govresearchgate.net | Low potential for transport in water; high tendency to partition to solids. |

| Octanol-Water Partition Coefficient (log P) | Very high (estimated at 17.7 for a similar compound) nih.govresearchgate.net | Strong sorption to organic matter in soil and sediment; low bioavailability in the water column. |

| Mobility in Soil | Expected to be very low | Unlikely to leach into groundwater. |

Adsorption to Sediments and Soils

This compound is expected to exhibit strong adsorption to sediments and soils, with limited mobility in these environments. This behavior is primarily attributed to its chemical structure and resulting physical properties. As a large, non-polar molecule, it has a strong affinity for organic matter present in soil and sediment over the aqueous phase.

Several key parameters indicate the high potential for adsorption:

High Molecular Weight: With a molecular weight of approximately 1125.98 g/mol , this compound is a large molecule, which generally correlates with lower mobility in soil.

Lipophilicity and Water Solubility: The compound is characterized as very lipophilic and poorly soluble in water cir-safety.org. Highly lipophilic substances tend to partition out of water and adsorb to organic carbon in soil and sediment.

Octanol-Water Partition Coefficient (Log P): While specific experimental data for this compound is not readily available, a structurally similar compound, Diisopropyl Dimer Dilinoleate, has a very high estimated log P value of over 17 cir-safety.orgnih.gov. This indicates a very strong preference for fatty or oily environments over aqueous ones. It is reasonable to infer that this compound possesses a similarly high log P value.

The extent of a chemical's adsorption to soil or sediment is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For highly lipophilic organic compounds, Koc values are typically high, signifying strong binding to organic matter and consequently low mobility muni.cznih.gov. Chemicals with high Koc values are less likely to leach through the soil profile and contaminate groundwater.

Table 1: Physicochemical Properties Influencing Adsorption of this compound

| Property | Value/Characteristic | Implication for Adsorption |

| Molecular Weight | ~1125.98 g/mol | Low mobility |

| Water Solubility | Poor/Insoluble cir-safety.org | High tendency to partition to solids |

| Lipophilicity | Very high cir-safety.org | Strong affinity for organic matter |

| Log P (estimated) | Expected to be very high | Strong adsorption to soil and sediment |

Due to these properties, if released into the environment, this compound would be expected to bind tightly to the solid matrix of soils and sediments, making it largely immobile.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic and spectroscopic properties of molecules. acs.orgnih.gov These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which govern molecular structure, reactivity, and response to electromagnetic radiation. nih.gov

The electronic structure of Dioctyldodecyl Dimer Dilinoleate is characterized by a large, predominantly non-polar aliphatic scaffold with two polar ester functional groups. DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For large esters, the HOMO and LUMO are typically localized around the ester groups, specifically the carbonyl (C=O) oxygen atoms. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity. From these orbital energies, key reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. mdpi.com

Table 1: Predicted Electronic Properties and Global Reactivity Descriptors for this compound (Hypothetical DFT Calculation)

| Property | Symbol | Formula | Predicted Value | Interpretation |

| HOMO Energy | EHOMO | - | -9.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | +0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 10.3 eV | Indicates high kinetic stability and low reactivity, typical for a saturated ester. |

| Ionization Potential | IP | -EHOMO | 9.8 eV | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | -0.5 eV | Energy released when an electron is added. |

| Global Hardness | η | (IP - EA) / 2 | 5.15 eV | Measures resistance to change in electron distribution. |

| Chemical Potential | μ | -(IP + EA) / 2 | -4.65 eV | Represents the "escaping tendency" of electrons from the system. |

| Electronegativity | χ | (IP + EA) / 2 | 4.65 eV | Measures the power of the molecule to attract electrons. |

| Global Electrophilicity | ω | μ² / (2η) | 2.10 eV | Index of the energy stabilization when the system acquires additional electronic charge. |

Note: Values are hypothetical and represent typical ranges for large, saturated esters as would be predicted by DFT calculations. The large HOMO-LUMO gap confirms the compound's expected chemical stability.

DFT calculations are highly effective for predicting vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra, which serve as molecular fingerprints. nih.govacs.orgdiva-portal.org These predictions are invaluable for structural confirmation and interpretation of experimental data.

Infrared (IR) Spectrum Prediction: Computational vibrational analysis predicts the frequencies and intensities of IR absorption bands. acs.orgnih.gov For this compound, the most prominent predicted peaks would be associated with the ester functional groups. The calculations would confirm the strong C=O stretching vibration and the C-O stretching vibrations, which are characteristic of esters. nih.gov

Table 2: Predicted Key Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (aliphatic) | -CH₂, -CH₃ | 2850 - 2960 | Strong |

| C=O Stretch (ester) | R-C(=O)-O-R' | 1735 - 1750 | Very Strong |

| C-O Stretch (ester) | R-C(=O)-O -R' | 1150 - 1250 | Strong |

Nuclear Magnetic Resonance (NMR) Spectrum Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors, which are then converted into chemical shifts (δ). nih.govmdpi.comacs.org Predicting the ¹H and ¹³C NMR spectra for a molecule as large and complex as this compound is computationally intensive but feasible. The predictions would show significant signal overlap in the aliphatic regions but would clearly distinguish the carbons and protons closest to the ester oxygen atoms. acs.org

Table 3: Predicted ¹³C and ¹H NMR Chemical Shift Ranges for this compound

| Atom Type | Structural Environment | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) |

| Carbonyl Carbon | C =O | 172 - 175 | N/A |

| Methylene Carbon (alpha to ester O) | -O-C H₂- | 60 - 65 | 3.9 - 4.2 |

| Methine Carbon (in alcohol chain) | -CH₂-C H(R)-CH₂- | 35 - 40 | 1.5 - 1.7 |

| Methylene Carbons (aliphatic chain) | -(C H₂)n- | 22 - 34 | 1.2 - 1.4 |

| Methyl Carbons | -C H₃ | 10 - 15 | 0.8 - 0.9 |

Molecular Dynamics Simulations for System Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations provide insight into macroscopic properties based on the underlying molecular interactions. This is particularly useful for understanding how a large emollient like this compound behaves in complex environments such as in polymer matrices or at interfaces. mdpi.comresearchgate.net

In cosmetic and personal care formulations, this compound functions as an emollient and skin-conditioning agent, often within a complex polymer matrix. MD simulations can model its role as a plasticizer or modifier of the polymer network. mdpi.comacs.org

A typical simulation involves constructing an amorphous cell containing several polymer chains and molecules of this compound. acs.org The simulation tracks the trajectories of all atoms, revealing how the emollient integrates into the polymer system. The large, flexible, and non-polar hydrocarbon chains of the molecule are expected to disrupt the strong intermolecular van der Waals forces between polymer chains. mdpi.com This "lubricating" effect increases the free volume within the polymer matrix, enhancing chain mobility and flexibility. Key properties derived from such simulations include the mean squared displacement (MSD) of the polymer segments, which quantifies this increase in mobility, and the glass transition temperature (Tg), which is lowered by the plasticizing effect. mdpi.com

The amphiphilic nature of this compound, with its polar ester heads and large non-polar tails, dictates its behavior at oil-water interfaces, which is crucial for the stability and sensory feel of emulsions. MD simulations can model this interfacial behavior with high fidelity. rug.nlmdpi.comresearchgate.net

In a simulation box containing distinct oil and water phases, the this compound molecules would spontaneously orient themselves at the interface. mdpi.com The extensive, lipophilic C76 hydrocarbon structure would preferentially reside in the oil phase, while the two ester groups would position themselves at the boundary, interacting with water molecules via dipole-dipole forces. This orientation is predicted to reduce the interfacial tension between the oil and water phases, acting as a co-emulsifier and contributing to emulsion stability. rug.nl The simulation can quantify this reduction in interfacial tension and provide a detailed picture of the interfacial layer's density, thickness, and molecular ordering. researchgate.netnih.gov

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the chemical structure of a molecule with its macroscopic physical, chemical, or biological properties. researchgate.netelsevierpure.comresearchgate.net For a large ester like this compound, QSPR models can predict important properties like viscosity, pour point, and skin-feel characteristics without the need for extensive experimentation.

The process involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These descriptors are then used as independent variables in a statistical model (e.g., multiple linear regression, machine learning algorithms) to predict a specific property. researchgate.net

For this compound, relevant descriptors would fall into several categories:

Constitutional: Molecular Weight (MW), count of specific atom types.

Topological: Descriptors of molecular branching and connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical: Molecular surface area, volume, and shape indices that describe its bulkiness.

Quantum-Chemical: Polar Surface Area (TPSA), dipole moment, HOMO/LUMO energies. guidechem.com

Table 4: Key Molecular Descriptors for QSPR Modeling of this compound and Their Correlated Properties

| Descriptor Class | Example Descriptor | Calculated Value | Property Predicted | Rationale |

| Constitutional | Molecular Weight | 1126.0 g/mol guidechem.com | Viscosity, Boiling Point | Larger molecules have stronger intermolecular forces, leading to higher viscosity and boiling points. |

| Topological | Number of Rotatable Bonds | 72 guidechem.com | Pour Point, Flexibility | A high number of rotatable bonds indicates greater conformational flexibility, which generally leads to a lower pour point. |

| Geometrical | Molecular Surface Area | ~1200 Ų (Estimated) | Skin Spreading, Emollience | Larger surface area often correlates with slower spreading on the skin and a more substantive feel. |

| Quantum-Chemical | Topological Polar Surface Area (TPSA) | 52.6 Ų guidechem.com | Water Solubility, Skin Barrier Interaction | TPSA relates to the potential for polar interactions. A low value confirms the molecule's highly lipophilic and water-insoluble nature. |

| Physicochemical | XLogP3-AA | 35.2 (Estimated) guidechem.com | Lipophilicity, Emulsion Partitioning | This extremely high logP value quantifies its preference for oily phases, crucial for its function in emulsions and on the skin. |

By developing QSPR models based on a dataset of similar large esters, the specific properties of this compound can be accurately estimated, facilitating its formulation and application in various industries. researchgate.net

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. These models are built on the principle that the properties of a chemical are determined by its molecular structure. By quantifying structural features as numerical values, known as molecular descriptors, QSPR models can predict the properties of new or untested compounds.

For a large and complex molecule like this compound, developing a robust QSPR model would involve a multi-step process. The first step is the generation of a dataset of structurally similar compounds with experimentally determined properties of interest. Due to the limited availability of specific experimental data for this compound itself, a QSPR study would likely include a series of related long-chain esters and dimer dilinoleates.

The next step involves the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors can be categorized into several classes:

Constitutional descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, number of atoms, and number of bonds.

Topological descriptors: These describe the connectivity of atoms in the molecule and are derived from its two-dimensional representation.

Geometrical descriptors: These are calculated from the three-dimensional coordinates of the atoms and describe the size and shape of the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the property of interest. The predictive power of the resulting QSPR model is then validated using both internal and external validation techniques.

For this compound, a QSPR model could be developed to predict properties such as boiling point, viscosity, and solubility in various solvents. The large, non-polar nature of the molecule, stemming from its long alkyl chains, would be a key factor captured by the molecular descriptors.

Table 1: Selected Molecular Descriptors for QSPR Analysis of this compound

| Descriptor Type | Descriptor | Value | Significance in QSPR Models |

| Constitutional | Molecular Weight | 1125.98592 g/mol | Influences bulk properties like boiling point and viscosity. |

| Molecular Formula | C76H148O4 | Provides basic information on atomic composition. | |

| Heavy Atom Count | 80 | Relates to the overall size and mass of the molecule. | |

| Topological | Rotatable Bond Count | 72 | Indicates molecular flexibility, which affects viscosity and conformational behavior. |

| Topological Polar Surface Area | 52.6 Ų | Relates to the polarity and potential for intermolecular interactions, influencing solubility. | |

| Electronic | Hydrogen Bond Acceptor Count | 4 | Indicates the potential for hydrogen bonding with protic solvents. |

| Hydrogen Bond Donor Count | 0 | The absence of donor sites limits self-association through hydrogen bonding. | |

| Lipophilicity | XLogP3-AA | 35.2 | A calculated measure of octanol-water partition coefficient, indicating high lipophilicity and low water solubility. |

This table is generated based on computational predictions for this compound and general principles of QSPR.

Prediction of Physicochemical Behavior from Molecular Structure

The molecular structure of this compound is the primary determinant of its physicochemical behavior. Its large size, linearity, and the presence of ester functional groups all contribute to its characteristic properties.

The core of the molecule is a C36 dimer acid, which is esterified with two 2-octyldodecanol alcohol chains. This results in a very large molecule with a high molecular weight. The long, branched alkyl chains (octyldodecyl groups) and the long hydrocarbon backbone of the dimer dilinoleate contribute to strong van der Waals forces between molecules. These intermolecular forces are expected to result in a high boiling point and a viscous, oily liquid or semi-solid state at room temperature.

Computational chemistry provides tools to predict these properties based on the molecular structure. Methods such as molecular mechanics and molecular dynamics simulations can be used to model the conformational behavior of this compound and to predict its bulk properties. For instance, the insolubility in water and high solubility in non-polar organic solvents can be predicted by calculating the solvation free energy in different media.

Table 2: Predicted Physicochemical Properties of this compound Based on its Molecular Structure

| Property | Predicted Value/Behavior | Structural Rationale |

| Physical State | Viscous liquid or semi-solid | High molecular weight and strong van der Waals forces due to long alkyl chains. |

| Boiling Point | Very High | Large molecular size and significant intermolecular forces require high energy for vaporization. |

| Water Solubility | Insoluble | The molecule is predominantly non-polar due to the long hydrocarbon chains, making it hydrophobic. |

| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., hydrocarbons, oils) | "Like dissolves like" principle; the non-polar nature of the molecule favors interaction with non-polar solvents. |

| Viscosity | High | The long, flexible chains can entangle, leading to high resistance to flow. |

| Density | Expected to be less than water | Typically, large hydrocarbon-based molecules have densities lower than 1 g/cm³. |

This table is based on general principles of physical chemistry and computational predictions for molecules with similar structures.

Q & A

Q. What methodologies are recommended for characterizing the physicochemical properties of dioctyldodecyl dimer dilinoleate (CAS 129423-60-5)?

To analyze its physicochemical properties, researchers should prioritize:

- Chromatographic techniques (e.g., HPLC, GPC) for purity assessment and molecular weight distribution.

- Spectroscopic methods (FTIR, NMR) to confirm ester linkages and dimer dilinoleate structure .

- Thermal analysis (DSC, TGA) to determine melting points and thermal stability, critical for formulation stability in cosmetic applications .

- Surface tension measurements to evaluate surfactant behavior, given its classification as a nonionic surfactant .

Q. How can researchers design experiments to optimize this compound’s role as a dispersant in pigmented formulations?

- Conduct dispersion efficiency tests using untreated and treated pigments (e.g., TiO₂, iron oxides) with varying concentrations of the compound.

- Compare performance against synthetic dispersants (e.g., polyhydroxystearic acid) via particle size analysis and zeta potential measurements .

- Use penetration tests (Universal Penetrometer) to assess texture and stability in hot-pour formulations like lipsticks, as done in analogous studies .

Q. What safety assessment protocols are applicable given limited current-use data?

- Estimate dermal absorption using octanol/water partition coefficients (log Pow >17), which predict minimal skin penetration .

- Perform in vitro irritation assays (e.g., EpiDerm™) and genotoxicity screening (Ames test) to align with CIR guidelines .

- Cross-reference safety data from structurally similar dialkyl dimer dilinoleates (e.g., diisostearyl dimer dilinoleate) to infer toxicity profiles .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

- Case Study : If in vitro dispersion assays show superior performance but in vivo formulations underperform:

- Conduct rheological studies to assess interactions with formulation matrices (e.g., oils, waxes) under physiological conditions .

- Use confocal microscopy to visualize pigment distribution in ex vivo skin models .

- Reconcile discrepancies by adjusting polarity ratios (e.g., propanediol copolymers) to enhance compatibility .

Q. What advanced synthesis routes can improve the biodegradability of this compound for biomedical applications?

- Explore enzymatic polymerization with lipases to create ester linkages, as demonstrated for dilinoleate-based copolymers in tissue engineering scaffolds .

- Modify the alkyl chain (octyldodecyl) with hydrolyzable groups (e.g., esterase-sensitive linkages) to enhance degradation rates .

- Validate biodegradability via mass loss assays in simulated physiological media and cytocompatibility tests (e.g., NIH/3T3 fibroblast viability) .

Q. How does this compound’s film-forming mechanism compare to traditional synthetic polymers (e.g., silicones, polyacrylates)?

- Use atomic force microscopy (AFM) to map film topography and adhesion forces on model substrates (e.g., keratin-coated surfaces) .

- Perform tensile testing to quantify mechanical properties (elastic modulus, elongation) against silicones .

- Analyze water vapor permeability to evaluate occlusive effects, critical for emollient performance in skincare .

Q. What strategies mitigate formulation instability when replacing silicones with this compound?

- Optimize HLB values using co-emulsifiers (e.g., propanediol) to stabilize oil-water interfaces .

- Conduct accelerated stability testing (e.g., 45°C for 8 weeks) to monitor phase separation and texture changes .

- Incorporate rheology modifiers (e.g., microcrystalline wax) to maintain viscosity in anhydrous systems .

Methodological Considerations for Data Interpretation

Q. How should researchers validate claims of "eco-friendly" or "natural" labeling for this compound?

- Trace raw materials to renewable sources (e.g., dimer dilinoleic acid from linseed oil) via GC-MS .

- Quantify microplastic potential using OECD 301B biodegradability testing, ensuring compliance with EU regulations .

- Compare lifecycle assessments (LCA) with petrochemical-derived alternatives (e.g., polyacrylates) .

Q. What statistical approaches are optimal for analyzing contradictory performance data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.